7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its intricate molecular architecture and potential biological activities. This compound features a tricyclic structure characterized by a furan ring, an imino group, and a carboxamide moiety, which contribute to its reactivity and possible therapeutic applications. The molecular formula of this compound is C20H19N5O3, with a molecular weight of approximately 377.4 g/mol.
This compound falls under the classification of heterocyclic compounds due to its incorporation of nitrogen atoms in a cyclic structure. It is part of a larger family of triazatricyclo compounds that are of interest in medicinal chemistry for their diverse biological activities. The structural complexity and the presence of multiple functional groups make it a candidate for further investigation in drug development and other scientific applications.
The synthesis of 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. A general synthetic pathway may include:
The reaction conditions are critical for achieving high yields and purity of the final product, often necessitating controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
The molecular structure of 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be described using various chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O3 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 7-(furan-2-ylmethyl)-6-imino... |
| InChI | InChI=1S/C20H19N5O3/... |
| InChI Key | HZIIEPWVJGUUGM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3) |
The structure exhibits significant complexity due to the presence of multiple rings and functional groups that influence its chemical behavior.
7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.
The mechanism of action for 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets within biological systems:
These interactions can result in significant physiological responses that underline its potential therapeutic applications.
The physical properties of 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Chemical properties such as stability under various pH conditions or susceptibility to hydrolysis should be evaluated in further studies to determine practical applications.
Due to its unique structural characteristics and potential biological activities, 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several potential applications:
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9